molecular formula C8H7ClF3NO B8752332 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE

4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE

Cat. No.: B8752332
M. Wt: 225.59 g/mol
InChI Key: BILJMVTZCRRVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is an organic compound with the molecular formula C8H7ClF3NO It is a derivative of benzenamine, featuring a chloro group, a methoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE typically involves multiple steps, starting from readily available precursors. One common method is the radical trifluoromethylation of carbon-centered intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while substitution of the chloro group can produce various substituted benzenamines.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is unique due to the presence of all three functional groups (chloro, methoxy, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

4-chloro-2-methoxy-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,13H2,1H3

InChI Key

BILJMVTZCRRVSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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Name
COc1cc(Cl)c(C(F)(F)F)cc1N=C=O
Quantity
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reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (306 mg, 1.19 mmol) was dissolved in acetic acid (5 mL). Iron (436 mg, 7.78 mmol) was added and the mixture was heated under reflux for 1.5 hour. After cooling to room temperature, the mixture was filtered through celite. The filtrate was concentrated under reduced pressure and the residue was taken up in EtOAc. The solution was washed with saturated NaHCO3 (aqueous) and brine, and then dried over MgSO4. Evaporation of the solvent in vacuo afforded an oily residue which was purified by flash chromatography on silica gel (cyclohexane-EtOAc, 7:3) to afford the title compound (177 mg, 66%) as a yellow oil (Rf 0.45, cyclohexane-EtOAc, 7:3). 1H-NMR (δ, ppm, DMSO-d6): 3.85 (s, 3H, CH3—O), 5.27 (bs, 2H, NH2), 7.02 (s, 2H, Harom). LC-MS (m/z): 226 (M+H, 100).
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
436 mg
Type
catalyst
Reaction Step Two
Yield
66%

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